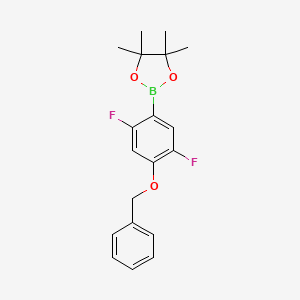
2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester
Descripción general
Descripción
2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-83-6 . It has a molecular weight of 346.18 and its IUPAC name is 2-(4-(benzyloxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-16(22)17(11-15(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 .Aplicaciones Científicas De Investigación
Applications in Polymer Synthesis
2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester finds use in the synthesis of polymers. For instance, it's involved in the production of chromophore-containing perfluorocyclobutyl (PFCB) polymers, which exhibit high molecular weights, superb thermal stability, and excellent processability. These polymers show promising applications due to their stable light emission properties (Neilson et al., 2007).
In Organometallic Synthesis
This compound is also significant in organometallic chemistry. For instance, it has been used in the synthesis of benzene- and pyridinediboronic acids via organotin compounds. These acids are crucial intermediates in organic synthesis, particularly in cross-coupling reactions (Mandolesi et al., 2002).
In the Development of Responsive Polymers
It plays a role in the development of responsive polymers, like the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers can degrade in response to hydrogen peroxide, showing potential as delivery vehicles for therapeutic agents (Cui et al., 2017).
In Cross-Coupling Reactions
The compound is instrumental in palladium-catalyzed cross-coupling reactions for synthesizing unsymmetrical 1,3-dienes and alkenylboronic acid esters, expanding the toolbox for organic synthesis (Takagi et al., 2002).
In Electrophilic Additions
It is used in electrophilic addition reactions, like the addition to activated ketones, which is a fundamental reaction in organic synthesis. This process is enhanced by additives like DABCO, highlighting its utility in organic chemistry (Hayes et al., 2020).
Safety and Hazards
The safety information for 2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester includes the following hazard statements: H315, H319, H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305, P351, P338) .
Mecanismo De Acción
Target of Action
Boronic acids and their esters are often used in organic chemistry, particularly in Suzuki coupling reactions, where they couple with aryl halides or vinyl halides to form biaryl or vinyl compounds .
Mode of Action
In Suzuki coupling reactions, the boronic acid or ester provides a boron atom that can form a covalent bond with a carbon atom in another molecule. This reaction is facilitated by a palladium catalyst and a base .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets in a biological system. Boronic acids have been studied for their potential in various biological applications, including enzyme inhibition and cancer therapy .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. In a chemical synthesis context, the result would be the formation of a new compound via a coupling reaction .
Action Environment
The efficacy and stability of boronic acids and their esters can be influenced by factors such as pH, temperature, and the presence of other reactive species. For example, many boronic acids are stable and can be stored at room temperature, but they can hydrolyze to form boronic acids in aqueous solutions .
Análisis Bioquímico
Biochemical Properties
2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with palladium catalysts, which are essential in Suzuki-Miyaura coupling reactions . The nature of these interactions involves the formation of a complex between the boronic acid and the palladium catalyst, which then undergoes transmetalation to form the desired product .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a reagent in organic synthesis. It influences cell function by participating in reactions that modify cellular metabolites and signaling molecules. This compound can affect cell signaling pathways by altering the availability of key intermediates in metabolic pathways . Additionally, it may impact gene expression by modifying the chemical environment within cells, although specific studies on its direct effects on gene expression are limited .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with palladium catalysts. The mechanism involves the formation of a boron-palladium complex, which facilitates the transfer of organic groups between molecules. The compound’s ability to form stable complexes with palladium is crucial for its effectiveness in these reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. This compound is stable under standard storage conditions (2-8°C) and does not degrade significantly over time . Long-term studies have shown that it maintains its reactivity and effectiveness in organic synthesis reactions, with no significant loss of activity observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It is known that the compound’s reactivity can vary with different dosages. At higher doses, there may be potential for toxic or adverse effects, although specific data on these effects are limited
Metabolic Pathways
This compound is involved in metabolic pathways related to organic synthesis. It interacts with enzymes and cofactors that facilitate the transfer of boron atoms to organic molecules. This compound can affect metabolic flux by altering the availability of key intermediates in these pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is known that boronic acid derivatives can interact with transporters and binding proteins that facilitate their movement within biological systems
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles within cells based on its chemical properties and interactions with cellular components
Propiedades
IUPAC Name |
2-(2,5-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-16(22)17(11-15(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIOLPHZLKMREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



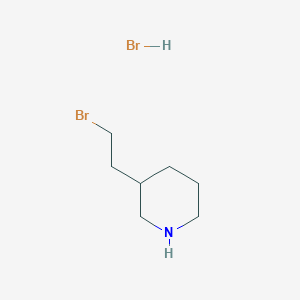
![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)


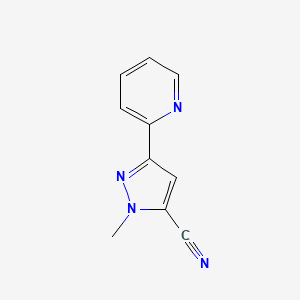

![Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1473741.png)
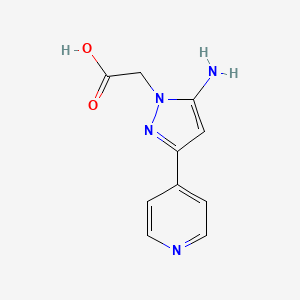
![tert-butyl (1R,5S)-4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1473744.png)

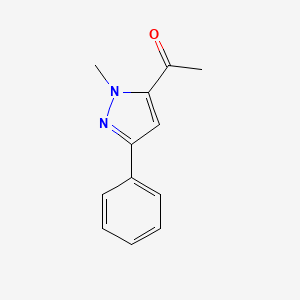
![[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1473749.png)

